bombolitin III

Description

BenchChem offers high-quality bombolitin III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bombolitin III including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

95732-42-6 |

|---|---|

Molecular Formula |

C87H157N23O19S |

Molecular Weight |

1861.4 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113) |

InChI Key |

GAUXPYFZYSOITP-UHFFFAOYSA-N |

Canonical SMILES |

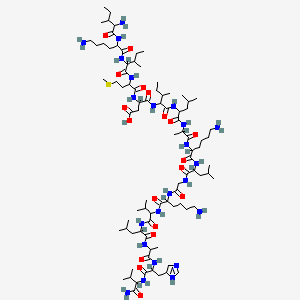

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

Origin of Product |

United States |

An In-depth Technical Guide to the Primary Structure of Bombolitin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a heptadecapeptide, a short chain of 17 amino acids, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. It belongs to a family of structurally related peptides known as bombolitins, which are characterized by a high content of hydrophobic amino acids.[1] Like other members of its family, Bombolitin III exhibits a range of biological activities, including the degranulation of mast cells, lysis of erythrocytes and liposomes, and the stimulation of phospholipase A2.[1] These properties make it a subject of interest for research into peptide-membrane interactions and its potential as a lead compound in drug development. This guide provides a detailed overview of the primary structure of Bombolitin III and the experimental approaches used to characterize its conformation.

Primary Structure of Bombolitin III

The primary structure, or the linear sequence of amino acids, of Bombolitin III has been determined to be:

Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂

This sequence reveals a cationic and amphipathic nature, with a mix of hydrophobic (Ile, Met, Leu, Ala, Val) and charged (Lys, Asp, His) residues. The C-terminus is amidated, a common feature in venom peptides that can enhance their stability and activity.

Amino Acid Composition

The following table summarizes the amino acid composition of Bombolitin III.

| Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Frequency |

| Isoleucine | I | 3 |

| Lysine | K | 3 |

| Methionine | M | 1 |

| Aspartic Acid | D | 1 |

| Leucine | L | 3 |

| Alanine | A | 2 |

| Glycine | G | 1 |

| Valine | V | 2 |

| Histidine | H | 1 |

Conformational Analysis: Elucidating the Three-Dimensional Structure

While the primary structure defines the covalent backbone of Bombolitin III, its biological function is intimately linked to its three-dimensional conformation. The structure of Bombolitin III in solution has been investigated primarily through spectroscopic techniques, namely Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. Studies on Bombolitin III have shown that its conformation is highly dependent on its environment. In dilute aqueous solutions, the peptide exists in a largely random coil conformation. However, at concentrations greater than 1.3 mM, it undergoes a conformational transition to a well-defined alpha-helical structure.[1] This self-association and folding are thought to be driven by the formation of a salt bridge involving the aspartic acid residue.[1] In the presence of membrane mimetics, such as sodium dodecyl sulfate (SDS) micelles, Bombolitin III also adopts a significant alpha-helical content, estimated to be around 60%.[2]

The following provides a generalized protocol for acquiring CD spectra of a peptide like Bombolitin III. Specific parameters would be optimized for the particular experiment.

-

Sample Preparation:

-

The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to the desired concentration. For studies of concentration-dependent conformational changes, a range of concentrations would be prepared.

-

For studies in membrane-mimicking environments, the peptide is incubated with a suspension of micelles (e.g., SDS) or liposomes.

-

-

Instrumentation and Data Acquisition:

-

A CD spectropolarimeter is used for the measurements.

-

The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).

-

Far-UV spectra (typically 190-260 nm) are recorded at a controlled temperature.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

A blank spectrum of the buffer (and micelles/liposomes if applicable) is also recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed to estimate the secondary structure content (alpha-helix, beta-sheet, random coil) using deconvolution algorithms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of molecules in solution. For peptides like Bombolitin III, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign the proton resonances and determine spatial proximities between atoms.

NOESY experiments are particularly crucial for structure determination as they detect through-space interactions between protons that are close in the folded structure, even if they are far apart in the primary sequence. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing the distance constraints used in structure calculations. Studies on Bombolitin III in the presence of SDS micelles have utilized NOE data to confirm its alpha-helical conformation.[2]

The following is a generalized workflow for determining the structure of a peptide like Bombolitin III using 2D NMR.

-

Sample Preparation:

-

A concentrated solution (typically >1 mM) of the peptide is prepared in a suitable solvent (e.g., H₂O/D₂O or a buffer containing membrane mimetics).

-

The pH is adjusted, and a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.

-

-

Data Acquisition:

-

A high-field NMR spectrometer is used to acquire a series of 2D NMR spectra, including:

-

TOCSY: To identify protons belonging to the same amino acid spin system.

-

NOESY: To identify through-space correlations between protons, providing distance constraints.

-

COSY: To identify scalar-coupled protons.

-

-

-

Data Processing and Analysis:

-

The acquired data is processed (Fourier transformation, phasing, and baseline correction).

-

Resonance Assignment: The individual proton resonances are assigned to specific amino acids in the peptide sequence using the TOCSY and NOESY data in a process called "sequential walking".

-

Constraint Extraction: NOE cross-peaks are integrated, and their volumes are converted into upper distance limits between pairs of protons.

-

-

Structure Calculation and Refinement:

-

The experimental distance constraints are used as input for molecular dynamics or distance geometry-based software packages.

-

A family of structures consistent with the experimental data is generated.

-

The resulting structures are refined and validated using various quality-checking tools.

-

Visualizations

Workflow for Structural Elucidation of Bombolitin III

The following diagram illustrates the general workflow for determining the three-dimensional structure of a peptide like Bombolitin III using experimental and computational methods.

Caption: Workflow for the structural elucidation of Bombolitin III.

Proposed Signaling Pathway for Mast Cell Degranulation

Bombolitin III is known to induce mast cell degranulation. While the precise signaling cascade for Bombolitin III is not fully elucidated, many basic peptides are thought to directly activate G proteins, leading to the release of inflammatory mediators. The diagram below illustrates a plausible signaling pathway.

Caption: A proposed signaling pathway for mast cell degranulation induced by Bombolitin III.

References

- 1. Conformations of bombolitins I and III in aqueous solutions: circular dichroism, 1H NMR, and computer simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

Bombolitin III: A Technical Guide to its Discovery, Origin, and Biological Activities

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III is a cationic, amphipathic heptadecapeptide discovered in the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. These activities are primarily attributed to its ability to interact with and disrupt cell membranes. This document provides a comprehensive overview of the discovery, origin, and key biological functions of Bombolitin III, along with detailed experimental protocols and a summary of its physicochemical and biological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development.

Discovery and Origin

Bombolitin III was first isolated and characterized in 1985 by Argiolas and Pisano from the venom of the North American bumblebee, Megabombus pennsylvanicus.[1][2] It was one of five structurally related peptides, collectively named bombolitins (I-V), identified in the venom.[1][2] These peptides were found to be rich in hydrophobic amino acids and share functional similarities, including the ability to lyse erythrocytes, release histamine from mast cells, and stimulate phospholipase A2.[1][2]

The bombolitins represent a distinct class of peptides with biological activities similar to other well-known venom peptides like melittin from honeybees and mastoparan from wasps.[1][2] The functional convergence of these peptides, despite differences in their amino acid sequences, is thought to be a consequence of their shared amphiphilic nature.[1][2]

Physicochemical and Biological Properties

Bombolitin III is a 17-amino acid peptide with a C-terminal amidation.[1][2] Its primary structure and other key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | [1][2] |

| Molecular Weight | ~1863 Da (Calculated) | |

| Origin | Megabombus pennsylvanicus (Bumblebee) venom | [1][2] |

| Biological Activities | Antimicrobial, Hemolytic, Mast cell degranulating, Phospholipase A2 stimulating | [1][2] |

Biological Activities and Mechanism of Action

The biological activities of Bombolitin III are intrinsically linked to its amphipathic α-helical structure, which allows it to interact with and disrupt the integrity of biological membranes.

Antimicrobial Activity

While specific minimal inhibitory concentration (MIC) values for Bombolitin III against a wide range of pathogens are not extensively documented in readily available literature, bombolitins, in general, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] The proposed mechanism of action involves the electrostatic attraction of the cationic peptide to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is believed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Figure 1: Proposed antimicrobial mechanism of Bombolitin III.

Hemolytic Activity

Bombolitins are known to lyse erythrocytes.[1][2] This activity is a direct consequence of the peptide's interaction with the erythrocyte membrane. While a specific EC50 (the concentration of peptide that causes 50% hemolysis) for Bombolitin III is not explicitly stated in the initial discovery paper, the bombolitin family exhibits hemolytic activity with threshold doses in the range of 0.5-2.5 µg/mL.[1][2] The mechanism is thought to be similar to its antimicrobial action, involving membrane disruption.

Mast Cell Degranulation

Bombolitin III is a potent mast cell degranulating peptide.[1][2] This activity leads to the release of histamine and other inflammatory mediators from mast cells. The mechanism is believed to involve the direct activation of G-proteins, a common feature of mast cell degranulating peptides.

Figure 2: Simplified signaling pathway for Bombolitin III-induced mast cell degranulation.

Stimulation of Phospholipase A2

Bombolitins, including Bombolitin III, have been shown to stimulate the activity of phospholipase A2 (PLA2).[1][2][4] PLA2 is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. The stimulatory effect of Bombolitin III on PLA2 is thought to be due to its ability to perturb the structure of the phospholipid substrate, making it more accessible to the enzyme.[4]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of Bombolitin III.

Isolation of Bombolitin III

The following diagram illustrates a general workflow for the isolation of bombolitins from bumblebee venom.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of bombolitin III with phospholipid monolayers and liposomes and effect on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Function of Bombolitin III in Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a cationic, amphipathic peptide found in the venom of bumblebees, belonging to the family of small, linear peptides that exhibit a broad range of biological activities. Structurally, it is a heptadecapeptide with the amino acid sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2. Its amphiphilic nature, characterized by a distinct separation of hydrophobic and hydrophilic residues upon folding into an α-helical structure, is central to its mechanism of action and diverse biological functions. This technical guide provides a comprehensive overview of the biological functions of Bombolitin III, with a focus on its antimicrobial, hemolytic, and cytotoxic activities, as well as its underlying molecular mechanisms.

Core Biological Activities of Bombolitin III

The primary biological functions of Bombolitin III stem from its ability to interact with and disrupt cell membranes. This interaction is largely nonspecific, affecting a variety of cell types, including bacteria, erythrocytes, and cancer cells. The peptide's positive charge facilitates its initial binding to negatively charged components of cell membranes, such as phospholipids and lipopolysaccharides, while its hydrophobic face promotes insertion into the lipid bilayer, leading to membrane perturbation and cell lysis.

Antimicrobial Activity

Bombolitin III exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the disruption of the bacterial cell membrane integrity.

Mechanism of Action:

-

Electrostatic Interaction: The positively charged residues (Lysine) of Bombolitin III initially bind to the negatively charged components of the bacterial cell wall and outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Pore Formation: Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane destabilization. Several models have been proposed for this process, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which result in the formation of pores or channels in the membrane. This disruption leads to the leakage of intracellular contents and ultimately cell death.

While specific Minimum Inhibitory Concentration (MIC) values for Bombolitin III are not extensively reported in the literature, studies on closely related bombolitins demonstrate potent antimicrobial activity.

| Microorganism | Peptide | MIC (µg/mL) |

| Escherichia coli | Bombolitin I | 16 |

| Staphylococcus aureus | Bombolitin I | 4 |

| Pseudomonas aeruginosa | Bombolitin I | 32 |

| Bacillus subtilis | Bombolitin I | 2 |

Note: Data for Bombolitin I is presented as a proxy due to the limited availability of specific MIC values for Bombolitin III.

Hemolytic Activity

A significant characteristic of Bombolitin III is its ability to lyse red blood cells (hemolysis). This activity is a direct consequence of its membrane-disrupting properties and is a critical consideration for its potential therapeutic applications due to toxicity concerns.

Mechanism of Action:

Cytotoxic Activity

Bombolitin III has demonstrated cytotoxic effects against various cancer cell lines. This anti-cancer activity is also attributed to its ability to disrupt cell membranes, leading to cell death.

Mechanism of Action:

The cationic nature of Bombolitin III may lead to a preferential interaction with the negatively charged membranes of some cancer cells compared to the zwitterionic membranes of normal eukaryotic cells. Upon binding and insertion, the peptide disrupts the membrane integrity, causing leakage of cellular contents and inducing apoptosis or necrosis. Quantitative data on the cytotoxic activity of Bombolitin III, such as IC50 values (the concentration required to inhibit the growth of 50% of cells), are not widely documented.

Molecular Mechanisms and Signaling Pathways

Beyond direct membrane disruption, Bombolitin III can also modulate specific cellular signaling pathways, contributing to its overall biological effects.

Activation of Phospholipase A2 (PLA2)

Bombolitin III is a known activator of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids at the sn-2 position, releasing fatty acids and lysophospholipids.

Signaling Pathway:

This activation of PLA2 can lead to the production of various inflammatory mediators, contributing to the inflammatory response observed in venom envenomation.

Mast Cell Degranulation

Bombolitins, including Bombolitin III, are potent mast cell degranulating peptides. This activity is mediated, at least in part, through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.

Signaling Pathway:

The release of histamine and other inflammatory mediators from mast cells contributes to the pain, swelling, and allergic reactions associated with bumblebee stings.

Experimental Protocols

Hemolysis Assay

Objective: To determine the hemolytic activity (HC50) of Bombolitin III.

Methodology:

-

Preparation of Red Blood Cells (RBCs):

-

Freshly drawn human or rabbit red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes).

-

The washed RBCs are resuspended in PBS to a final concentration of 2% (v/v).

-

-

Peptide Preparation:

-

A stock solution of Bombolitin III is prepared in an appropriate solvent (e.g., sterile water or PBS).

-

Serial dilutions of the peptide are prepared in PBS in a 96-well microtiter plate.

-

-

Assay Procedure:

-

100 µL of the 2% RBC suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted peptide.

-

Positive control wells contain RBCs and a lytic agent (e.g., 1% Triton X-100).

-

Negative control wells contain RBCs and PBS only.

-

The plate is incubated at 37°C for 1 hour.

-

-

Measurement:

-

The plate is centrifuged (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

-

The supernatant from each well is transferred to a new 96-well plate.

-

The absorbance of the supernatant is measured at 540 nm using a microplate reader to quantify hemoglobin release.

-

-

Data Analysis:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

-

The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Bombolitin III against specific bacterial strains.

Methodology:

-

Bacterial Culture Preparation:

-

A single colony of the test bacterium (e.g., E. coli or S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubated overnight at 37°C.

-

The overnight culture is diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Preparation:

-

A stock solution of Bombolitin III is prepared and serially diluted in MHB in a 96-well microtiter plate.

-

-

Assay Procedure:

-

100 µL of the diluted bacterial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted peptide.

-

A positive control well contains bacteria and MHB without the peptide.

-

A negative control well contains MHB only.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Measurement:

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

-

Data Analysis:

-

The MIC value is reported as the lowest peptide concentration that inhibits bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity (IC50) of Bombolitin III against a cancer cell line.

Methodology:

-

Cell Culture:

-

The target cancer cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

-

Peptide Treatment:

-

A stock solution of Bombolitin III is prepared and serially diluted in cell culture medium.

-

The culture medium is removed from the cells, and the cells are treated with the serially diluted peptide.

-

Control wells are treated with medium only.

-

The plate is incubated for 24-48 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Measurement:

-

The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

Bombolitin III is a multifunctional peptide with potent antimicrobial, hemolytic, and cytotoxic activities. Its primary mechanism of action involves the disruption of cell membranes, a process driven by its amphipathic α-helical structure. Furthermore, its ability to modulate key signaling pathways, such as the activation of phospholipase A2 and mast cell degranulation via the MRGPRX2 receptor, highlights its complex biological role.

While the broad-spectrum activity of Bombolitin III makes it an interesting candidate for the development of new therapeutics, particularly in the context of rising antimicrobial resistance, its inherent cytotoxicity and hemolytic activity pose significant challenges. Future research should focus on elucidating the precise quantitative activity of Bombolitin III and on the design of synthetic analogs with improved selectivity for microbial or cancer cells over healthy host cells. A deeper understanding of its interaction with specific membrane components and its modulation of cellular signaling will be crucial for unlocking its therapeutic potential while minimizing its toxic side effects.

Probing the Alpha-Helical Conformation of Bombolitin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical conformation of Bombolitin III, a heptadecapeptide isolated from bumblebee venom. Bombolitin III is a member of a family of biologically active peptides known for their ability to interact with and disrupt cell membranes, making them subjects of interest for potential therapeutic applications.[1][2][3] Understanding the conformational dynamics of Bombolitin III, particularly its propensity to adopt an alpha-helical structure, is crucial for elucidating its mechanism of action and for the rational design of novel peptide-based drugs.

This guide summarizes key quantitative data on the alpha-helical content of Bombolitin III under various experimental conditions, details the methodologies employed in these studies, and provides visual representations of relevant experimental workflows and proposed mechanisms.

Data Presentation: Alpha-Helical Content of Bombolitin III

The alpha-helical content of Bombolitin III is highly dependent on its environment, including peptide concentration, pH, and the presence of membrane-mimicking structures such as micelles. The following table summarizes quantitative data obtained from Circular Dichroism (CD) spectroscopy studies.

| Condition | Peptide Concentration | pH | α-Helix Content (%) | Method |

| Aqueous Solution | > 1.3 mM | > 3.5 | Well-defined α-helix | CD, NMR |

| Aqueous Solution | > 2.5 mM | > 3.5 | Characterized α-helix | CD, NMR |

| Aqueous Solution | < 1.3 mM | - | Lacks observable secondary structure | CD, NMR |

| Aqueous Solution | - | < 3.5 | Great decrease in secondary structure | CD |

| SDS Micelles | - | - | ~60% | CD |

Data compiled from multiple sources.[4][5]

Experimental Protocols

The study of Bombolitin III's conformation relies on a combination of spectroscopic techniques and computational modeling. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a primary technique for monitoring the secondary structure of peptides in solution.

Sample Preparation:

-

Peptide Purity: Bombolitin III peptide is synthesized and purified to >95% homogeneity, typically verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

-

Concentration: Peptide stock solutions are prepared in a suitable buffer (e.g., phosphate buffer). The final concentration for CD measurements typically ranges from 0.1 to 1 mg/mL. Accurate determination of peptide concentration is critical and can be achieved by amino acid analysis or by measuring the absorbance of aromatic residues if present.

-

Solvent: Aqueous buffers are commonly used to mimic physiological conditions. For studying conformation in membrane-like environments, membrane mimetics such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE) are added to the buffer.

Instrumentation and Data Acquisition:

-

Spectropolarimeter: A Jasco J-series or similar spectropolarimeter is commonly used.

-

Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD measurements (190-250 nm).

-

Parameters:

-

Wavelength Range: 190 nm to 250 nm.

-

Bandwidth: 1.0 nm.

-

Scan Speed: 50 nm/min.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

-

Temperature: 25°C, controlled by a Peltier thermostat.

-

-

Blank Correction: A spectrum of the buffer or solvent alone is recorded and subtracted from the peptide spectrum.

Data Analysis:

-

The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

The percentage of alpha-helical content is estimated using deconvolution algorithms such as K2D2, SELCON3, or CDSSTR, which fit the experimental spectrum to a linear combination of basis spectra for different secondary structure elements (α-helix, β-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of three-dimensional structures and the identification of specific residue-residue interactions.

Sample Preparation:

-

Isotope Labeling: For detailed structural studies, the peptide may be uniformly labeled with ¹⁵N and/or ¹³C by expressing it in bacteria grown in labeled minimal media.

-

Concentration: A relatively high peptide concentration is required, typically in the range of 1-5 mM.[5]

-

Solvent: The peptide is dissolved in a suitable buffer, often containing a small percentage of D₂O for the lock signal. For studies in a membrane-mimicking environment, deuterated detergents (e.g., SDS-d₂₅) are used.

-

pH: The pH of the sample is carefully adjusted using dilute HCl or NaOH.

Instrumentation and Data Acquisition:

-

Spectrometer: High-field NMR spectrometers (e.g., 600 MHz or higher) equipped with a cryoprobe are used to achieve the necessary resolution and sensitivity.

-

Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H 1D: To assess the overall folding and dispersion of signals.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Mixing times for NOESY experiments are typically in the range of 100-200 ms.

-

-

Temperature: Experiments are conducted at a constant temperature, typically 25°C.

Data Analysis and Structure Calculation:

-

Resonance Assignment: The collected spectra are processed and analyzed to assign the chemical shifts of the backbone and side-chain protons.

-

NOE Restraint Generation: Cross-peaks in the NOESY spectra are integrated to derive inter-proton distance restraints.

-

Structure Calculation: The three-dimensional structure of Bombolitin III is calculated using software packages like CYANA, XPLOR-NIH, or AMBER. These programs use the experimental distance restraints, along with standard bond lengths and angles, in molecular dynamics or simulated annealing protocols to generate an ensemble of low-energy structures.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics and interactions of Bombolitin III at an atomic level.

System Setup:

-

Starting Structure: An initial structure of Bombolitin III, either from NMR data or built as an ideal alpha-helix, is placed in a simulation box.

-

Solvent: The simulation box is filled with a chosen water model (e.g., TIP3P or SPC/E). For membrane interaction studies, a pre-equilibrated lipid bilayer (e.g., POPC or a mixture mimicking a bacterial membrane) is included.

-

Force Field: A suitable force field for proteins and lipids (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic interactions.

-

Neutralization: Ions are added to neutralize the system and to mimic a specific salt concentration.

Simulation Protocol:

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) for a period of nanoseconds to allow the solvent and lipids to relax around the peptide.

-

Production Run: A long production simulation (hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

Data Analysis:

-

Trajectory Analysis: The trajectory of the simulation is analyzed to study various properties, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

-

Secondary Structure Analysis: To monitor the evolution of the alpha-helical content over time.

-

Interaction Analysis: To study the interactions between the peptide and lipids or other molecules.

-

Visualizations

Experimental Workflow for Studying Peptide-Membrane Interactions

The following diagram illustrates a general experimental workflow for characterizing the interaction of a peptide like Bombolitin III with a model membrane.

Caption: A generalized workflow for investigating peptide-membrane interactions.

Proposed Mechanism of Bombolitin III-Induced Membrane Disruption

Based on the known mechanisms of other antimicrobial peptides, a plausible mechanism for Bombolitin III's action is the formation of pores in the target membrane. The following diagram illustrates a simplified "toroidal pore" model.

Caption: A simplified model for Bombolitin III-induced membrane disruption.

References

- 1. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 2. researchgate.net [researchgate.net]

- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformations of bombolitins I and III in aqueous solutions: circular dichroism, 1H NMR, and computer simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Self-Aggregation Properties of Bombolitin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, exhibits intriguing self-aggregation properties that are critical to its biological activity. This technical guide provides a comprehensive overview of the self-assembly of Bombolitin III, detailing the underlying mechanisms, influencing factors, and the biophysical techniques employed for its characterization. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, this guide presents visualizations of the experimental workflows and the logical progression of Bombolitin III self-aggregation and its interaction with cellular membranes.

Introduction

Bombolitin III is a member of the bombolitin family of peptides, which are known for their antimicrobial and lytic activities.[1] These peptides are characterized by their amphipathic nature, a key driver of their interaction with and disruption of cellular membranes.[1] The biological function of Bombolitin III is intrinsically linked to its ability to self-aggregate. In aqueous solutions, at low concentrations, the peptide exists in a disordered, random coil conformation.[2] However, upon reaching a critical concentration, it undergoes a conformational transition to a more ordered alpha-helical structure, a change that is concomitant with its self-assembly into oligomeric aggregates.[2][3] This aggregation process is a delicate balance of electrostatic and hydrophobic interactions and is highly sensitive to environmental conditions such as pH and ionic strength.[3] Understanding the self-aggregation properties of Bombolitin III is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents based on its structure.

Physicochemical Properties of Bombolitin III

Amino Acid Sequence: Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1]

Self-Aggregation and Conformational Changes

The self-aggregation of Bombolitin III is a concentration-dependent phenomenon. Below a certain threshold, the peptide is monomeric and predominantly in a random coil state. As the concentration increases, hydrophobic and electrostatic interactions drive the association of peptide monomers, leading to the formation of oligomeric structures, such as dimers and trimers.[3] This aggregation process induces a significant conformational change, with the peptide adopting a well-defined alpha-helical secondary structure.[2] Nuclear Magnetic Resonance (NMR) studies have suggested that the helices within these aggregates are oriented in an antiparallel fashion.[3]

Factors Influencing Aggregation

-

Peptide Concentration: The transition from a random coil to an alpha-helix occurs at concentrations greater than 1.3 mM.[2]

-

pH: The alpha-helical structure of Bombolitin III is pH-dependent. A significant decrease in helicity is observed at pH values below 3.5, which is attributed to the protonation of the aspartic acid residue at position 5.[2]

-

Ionic Strength: The aggregation process is influenced by the salt concentration of the solution, indicating the role of electrostatic interactions.[3]

-

Presence of Membranes/Micelles: In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, Bombolitin III exhibits a helical content of approximately 60%.[4]

Quantitative Data on Bombolitin III Aggregation

The following tables summarize the available quantitative data on the self-aggregation of Bombolitin III.

| Parameter | Value | Conditions | Reference |

| Conformational Transition Threshold | > 1.3 mM | Aqueous solution | [2] |

| Alpha-Helical Content | ~60% | In the presence of SDS micelles | [4] |

| Effect of pH on Helicity | Significant decrease below pH 3.5 | Aqueous solution | [2] |

Note: A precise Critical Aggregation Concentration (CAC) for Bombolitin III in a purely aqueous solution has not been definitively reported in the literature. Further studies are required to establish this value and its dependence on varying pH and ionic strength.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-aggregation of Bombolitin III.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of Bombolitin III and its concentration-dependent conformational changes.

Methodology:

-

Sample Preparation: Prepare stock solutions of Bombolitin III in the desired buffer (e.g., phosphate buffer at a specific pH). A series of dilutions are then made to obtain a range of peptide concentrations.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD measurements. The instrument should be purged with nitrogen gas.

-

Measurement:

-

Record a baseline spectrum of the buffer alone.

-

Measure the CD spectra of the Bombolitin III solutions at different concentrations in a quartz cuvette with a defined path length (e.g., 1 mm).

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Analysis:

-

Subtract the buffer baseline from each peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Analyze the spectra for characteristic alpha-helical signals (negative bands at ~208 and ~222 nm) and random coil signals (negative band around 198 nm).

-

Deconvolute the spectra using algorithms like CONTIN or K2D to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

-

Dynamic Light Scattering (DLS)

Objective: To determine the size (hydrodynamic radius) of Bombolitin III aggregates.

Methodology:

-

Sample Preparation: Prepare Bombolitin III solutions at various concentrations in a filtered, dust-free buffer.

-

Instrument Setup: Use a DLS instrument equipped with a laser and a detector at a specific scattering angle (e.g., 90° or 173°).

-

Measurement:

-

Equilibrate the sample to the desired temperature.

-

Measure the fluctuations in the intensity of scattered light over time.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

-

From the autocorrelation function, the diffusion coefficient (D) of the particles is determined.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Bombolitin III aggregates.

Methodology:

-

Sample Preparation: Prepare a solution of Bombolitin III at a concentration known to induce aggregation.

-

Grid Preparation:

-

Place a drop of the peptide solution onto a carbon-coated copper grid for a few minutes.

-

Remove the excess solution with filter paper.

-

-

Negative Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Remove the excess stain with filter paper.

-

-

Imaging:

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

-

Visualizations

Experimental Workflow for Characterizing Bombolitin III Aggregation

Caption: Workflow for the biophysical characterization of Bombolitin III self-aggregation.

Logical Pathway of Bombolitin III Self-Aggregation and Membrane Interaction

Caption: Self-aggregation pathway of Bombolitin III and its subsequent interaction with the cell membrane.

Conclusion

The self-aggregation of Bombolitin III is a key determinant of its biological function. This process is characterized by a concentration-dependent transition from a random coil monomer to an alpha-helical oligomer. The aggregation is finely tuned by environmental factors such as pH and ionic strength. The methodologies outlined in this guide provide a robust framework for the continued investigation of Bombolitin III and other amphipathic peptides. A deeper understanding of these self-assembly processes will undoubtedly contribute to the development of new antimicrobial and therapeutic agents with enhanced efficacy and specificity. Further research is warranted to precisely determine the critical aggregation concentration under various conditions and to obtain high-resolution structural information of the aggregates.

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformations of bombolitins I and III in aqueous solutions: circular dichroism, 1H NMR, and computer simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation and conformational transition in aqueous solution of a bombolitin III analogue containing a photoreactive side-chain group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bombolitin III in Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin III, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent initiator of mast cell degranulation. This technical guide provides a comprehensive overview of the current understanding of Bombolitin III's mechanism of action, focusing on its interaction with the mast cell membrane and the subsequent intracellular signaling cascade. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways involved, aiming to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction

Mast cells are critical effector cells of the immune system, renowned for their role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and proteases, from their cytoplasmic granules. A diverse array of stimuli can trigger mast cell degranulation, including IgE-receptor cross-linking, complement components, and various peptides. Among these, venom peptides represent a fascinating class of molecules that directly activate mast cells.

Bombolitins are a family of five structurally related amphiphilic peptides (Bombolitin I-V) found in bumblebee venom.[1] These peptides are characterized by their high content of hydrophobic amino acids and their ability to interact with and disrupt cell membranes. Bombolitin III, with the amino acid sequence Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, has been shown to be a potent mast cell degranulating agent.[1] Understanding the precise mechanisms by which Bombolitin III activates mast cells is crucial for elucidating fundamental aspects of mast cell biology and may offer insights for the development of novel therapeutics targeting mast cell-mediated diseases.

Mechanism of Action

The prevailing evidence suggests that Bombolitin III, like other amphiphilic venom peptides such as mastoparan, induces mast cell degranulation through a receptor-independent mechanism involving the direct activation of heterotrimeric G proteins.[2][3] This contrasts with the classical IgE-mediated activation pathway that relies on the cross-linking of FcεRI receptors.

The proposed mechanism can be broken down into the following key steps:

-

Membrane Interaction: As an amphiphilic peptide, Bombolitin III readily partitions into the lipid bilayer of the mast cell plasma membrane. Its α-helical structure, with a distinct hydrophobic and hydrophilic face, facilitates this insertion.[4]

-

Direct G Protein Activation: Once integrated into the membrane, Bombolitin III is thought to directly interact with and activate pertussis toxin-sensitive G proteins, likely of the Gi/o subtype.[2][3][5] This interaction mimics the conformational changes induced by an activated G protein-coupled receptor (GPCR), leading to the dissociation of the Gα and Gβγ subunits.

-

Downstream Signaling Cascade: The activated G protein subunits trigger a cascade of intracellular signaling events that ultimately lead to degranulation.

Signaling Pathways

The direct activation of G proteins by Bombolitin III initiates a well-characterized signaling pathway within the mast cell, culminating in the release of inflammatory mediators.

Phospholipase C Activation

The activated Gα or Gβγ subunits stimulate the activity of phospholipase C (PLC).[6][7] PLC is a crucial enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding triggers the release of Ca2+ from the ER into the cytosol, leading to a rapid increase in the intracellular calcium concentration. This initial release of stored calcium is often followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane.[8]

Protein Kinase C Activation

Diacylglycerol (DAG), the other second messenger produced by PLC, remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).[9] PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins, including components of the exocytotic machinery.

Degranulation

The concerted action of increased intracellular calcium and PKC activation leads to the phosphorylation of proteins involved in the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of granule contents, including histamine, serotonin, and various proteases.[9]

Below is a Graphviz diagram illustrating the proposed signaling pathway for Bombolitin III-induced mast cell degranulation.

Caption: Proposed signaling pathway of Bombolitin III-induced mast cell degranulation.

Quantitative Data

While the degranulating activity of the bombolitin family is well-established, specific quantitative data for Bombolitin III is limited in the available literature. However, comparative studies with other bombolitins provide valuable context.

Table 1: Comparative Activity of Bombolitin Peptides on Mast Cell Degranulation

| Peptide | ED50 for Histamine Release from Rat Peritoneal Mast Cells (µg/mL) | ED50 for Histamine Release from Rat Peritoneal Mast Cells (M) | Reference |

| Bombolitin I | ~10 | ~5.3 x 10-6 | [10] |

| Bombolitin II | ~10 | ~5.2 x 10-6 | [10] |

| Bombolitin III | Data not available | Data not available | |

| Bombolitin IV | ~10 | ~5.2 x 10-6 | [10] |

| Bombolitin V | 2.0 | 1.2 x 10-6 | [4][10] |

| Mastoparan | 9.0 | 4.8 x 10-6 | [10] |

Note: The original data was presented as a graph, and the values for Bombolitins I, II, and IV are estimations based on the graphical representation.

As indicated in the table, Bombolitin V is the most potent among the bombolitins in causing mast cell degranulation, being approximately five times more potent than Bombolitins I, II, and IV, and about 4.5 times more potent than mastoparan.[10] The lack of specific ED50 data for Bombolitin III is a notable gap in the current literature.

Experimental Protocols

The study of Bombolitin III-induced mast cell degranulation involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Isolation of Rat Peritoneal Mast Cells

This protocol describes a common method for obtaining a primary culture of mast cells for degranulation assays.

-

Animal Euthanasia and Peritoneal Lavage:

-

Euthanize a male Wistar rat (200-250 g) by CO2 asphyxiation.

-

Inject 20 mL of sterile, ice-cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid containing mast cells using a syringe with a large-gauge needle.

-

-

Mast Cell Purification:

-

Centrifuge the collected peritoneal fluid at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of buffer.

-

Layer the cell suspension onto a density gradient medium (e.g., Percoll® or Ficoll-Paque™) and centrifuge according to the manufacturer's instructions to separate mast cells from other peritoneal cells.

-

Carefully collect the mast cell-enriched layer.

-

Wash the purified mast cells twice with buffer by centrifugation at 400 x g for 10 minutes at 4°C.

-

Resuspend the final cell pellet in an appropriate buffer for the degranulation assay.

-

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation.

-

Cell Preparation:

-

Prepare a suspension of purified rat peritoneal mast cells at a concentration of 1 x 10^5 cells/mL in a suitable buffer (e.g., Tyrode's buffer).

-

-

Stimulation:

-

Aliquot 100 µL of the mast cell suspension into microcentrifuge tubes.

-

Add 10 µL of various concentrations of Bombolitin III (or other secretagogues) to the cell suspensions. For control samples, add 10 µL of buffer.

-

To determine the total histamine content, add 10 µL of a cell-lysing agent (e.g., 1% Triton X-100) to a separate set of tubes.

-

Incubate the tubes at 37°C for 15-30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes at 1000 x g for 5 minutes at 4°C to pellet the cells.

-

-

Histamine Quantification:

-

Carefully collect the supernatant from each tube.

-

Quantify the histamine concentration in the supernatants using a sensitive method such as:

-

Fluorometric assay: This involves the condensation of histamine with o-phthalaldehyde (OPT) to form a fluorescent product.

-

Enzyme-linked immunosorbent assay (ELISA): Commercially available kits provide a highly specific and sensitive method for histamine quantification.

-

-

-

Calculation of Histamine Release:

-

Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

-

Spontaneous Release is the histamine concentration in the supernatant of the control (buffer-treated) sample.

-

Total Histamine is the histamine concentration in the supernatant of the lysed cell sample.

-

-

Below is a Graphviz diagram illustrating a general workflow for a mast cell degranulation experiment.

Caption: General experimental workflow for studying mast cell degranulation.

Conclusion

Bombolitin III is a potent, receptor-independent activator of mast cell degranulation. Its amphiphilic nature allows it to directly engage and activate intracellular G proteins, initiating a well-defined signaling cascade involving Phospholipase C, calcium mobilization, and Protein Kinase C. While the general mechanism is understood by analogy with other venom peptides, further research is required to elucidate the specific G protein subtypes involved and to obtain precise quantitative data on the potency of Bombolitin III. A deeper understanding of the molecular interactions between Bombolitin III and the mast cell signaling machinery will not only advance our knowledge of mast cell biology but may also pave the way for the development of novel immunomodulatory agents.

References

- 1. g-protein-activation-a-receptor-independent-mode-of-action-for-cationic-amphiphilic-neuropeptides-and-venom-peptides - Ask this paper | Bohrium [bohrium.com]

- 2. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]

- 3. Mast Cell Adenosine Induced Calcium Mobilization Via Gi3 and Gq Proteins | springermedicine.com [springermedicine.com]

- 4. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.okstate.edu [scholars.okstate.edu]

- 6. Phospholipase C-β3 regulates FcεRI-mediated mast cell activation by recruiting the protein phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Mast Cell Degranulating Peptide "Mastoparan" in the Venom of Vespula lewisii [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

Bombolitin III and the Phospholipase A2 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which the bumblebee venom peptide, Bombolitin III, activates phospholipase A2 (PLA2). Bombolitin III, a member of the small, cationic, and amphipathic bombolitin family, has been identified as a potent modulator of PLA2 activity. This document details the current understanding of the peptide-membrane-enzyme interactions, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and illustrates the subsequent signaling pathways. This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the mechanisms of PLA2 activation and the potential applications of venom-derived peptides.

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] Secreted PLA2s (sPLA2s) are a major group within this superfamily and are implicated in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] The activity of sPLA2s is highly dependent on the interface, meaning the physical state of their phospholipid substrates within a membrane bilayer.

A variety of molecules can modulate sPLA2 activity, with venom peptides being a prominent class of activators. Bombolitins, a family of peptides isolated from bumblebee venom, are known to stimulate PLA2 activity.[2] This guide focuses on Bombolitin III and its role in the activation of sPLA2.

The Core Mechanism: Bombolitin III-Mediated PLA2 Activation

The primary mechanism by which Bombolitin III activates PLA2 is through its interaction with the phospholipid membrane. As an amphipathic α-helical peptide, Bombolitin III preferentially partitions into the lipid bilayer.[2] This insertion is thought to induce changes in the physical properties of the membrane, such as lipid packing and surface tension, which in turn create a more favorable substrate for PLA2. Evidence suggests that PLA2 preferentially hydrolyzes phospholipids that are in direct contact with the inserted peptide.[2]

This mode of action is distinct from a direct allosteric activation of the enzyme in solution. Instead, Bombolitin III acts as a membrane modifier, enhancing the interfacial activity of PLA2. This is a common theme among many membrane-active peptides that stimulate PLA2.[3]

Quantitative Data

While specific quantitative data for the interaction of Bombolitin III with PLA2 and phospholipid membranes is limited in the publicly available literature, data from closely related bombolitins and other membrane-active peptides provide valuable insights.

Table 1: Binding Affinities of Bombolitins to Phospholipid Micelles

| Peptide | Membrane Mimic | Dissociation Constant (Kd) | Reference |

| Bombolitin II (MBII) | Dodecylphosphocholine (DPC) Micelles | (1.23 ± 0.13) x 10-4 M | [4] |

| Bombolitin from Bombus lapidarius (BL6) | Dodecylphosphocholine (DPC) Micelles | (3.4 ± 1.7) x 10-6 M | [4] |

| Melittin | POPC/POPG Vesicles | ~2 x 10-5 M | [4] |

Note: Data for Bombolitin III is not explicitly available. The provided data for other bombolitins suggest that the binding affinity is in the micromolar range. The difference in Kd between MBII and BL6 highlights how minor sequence variations can significantly impact membrane binding.

Table 2: Kinetic Parameters of PLA2

| Enzyme | Substrate | Specific Activity | Reference |

| Human Class II sPLA2 | 1-palmitoyl-2-[³H]-oleoyl-sn-glycero-3-phosphoglycerol on styrene-divinylbenzene beads | 1.6 µmol/min/mg | |

| Human Cytosolic PLA2 | 1-stearoyl-2-[¹⁴C]-arachidonyl-sn-glycero-3-phosphocholine and dioleoylglycerol (7:3, mol/mol) on styrene-divinylbenzene beads | 1.7 µmol/min/mg |

Note: The fold-increase in PLA2 activity specifically induced by Bombolitin III has been described qualitatively as an "increase in the initial speed of degradation" but has not been quantified in the available literature.[2] Studies with the related peptide melittin have shown an approximately 5-fold stimulation of a low molecular weight PLA2.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction between Bombolitin III and PLA2.

Peptide-Membrane Interaction Analysis using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding between a peptide and lipid vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) of desired phospholipid composition (e.g., POPC or a 7:3 mixture of POPC:POPG) by extrusion.

-

Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with the desired buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

The lipid suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

ITC Experiment:

-

Load the lipid vesicle suspension into the sample cell of the calorimeter.

-

Load the Bombolitin III solution (in the same buffer) into the injection syringe.

-

Perform a series of injections of the peptide into the vesicle suspension while monitoring the heat change.

-

The resulting thermogram is integrated to determine the heat change per injection and then fit to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

PLA2 Activity Assay using a Fluorescent Substrate

This assay measures the enzymatic activity of PLA2 by monitoring the increase in fluorescence upon hydrolysis of a quenched fluorescent phospholipid substrate.

Methodology:

-

Substrate Preparation:

-

Use a commercially available fluorescent PLA2 substrate, such as PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt).

-

Incorporate the fluorescent substrate into lipid vesicles (e.g., POPC) at a low molar ratio (e.g., 1-2 mol%).

-

-

Activity Measurement:

-

In a microplate reader, add the substrate-containing vesicles to a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0).

-

Add Bombolitin III to the desired final concentration.

-

Initiate the reaction by adding a known amount of sPLA2.

-

Monitor the increase in fluorescence intensity over time (e.g., excitation at 485 nm, emission at 520 nm).

-

The initial rate of the reaction is determined from the linear portion of the fluorescence increase curve. The fold-activation can be calculated by comparing the rates in the presence and absence of Bombolitin III.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Bombolitin III-Mediated PLA2 Activation

The activation of sPLA2 by Bombolitin III at the cell membrane initiates a cascade of downstream signaling events, primarily through the liberation of arachidonic acid.

Caption: Proposed signaling pathway for Bombolitin III-mediated PLA2 activation.

Experimental Workflow for Characterizing Bombolitin III's Effect on PLA2

The following workflow outlines a comprehensive approach to studying the interaction between Bombolitin III, phospholipid membranes, and PLA2.

Caption: Experimental workflow for studying Bombolitin III and PLA2 interaction.

Conclusion

Bombolitin III serves as a fascinating example of a venom-derived peptide that potently activates phospholipase A2 through a membrane-mediated mechanism. While the precise quantitative details of its interaction are still being fully elucidated, the available evidence strongly supports a model where the peptide perturbs the lipid bilayer, thereby enhancing the catalytic efficiency of sPLA2. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate this phenomenon. A deeper understanding of the Bombolitin III-PLA2 axis not only provides insights into venom toxicology but also opens avenues for the development of novel therapeutic agents that can modulate inflammatory and other PLA2-dependent pathways.

References

- 1. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of bombolitin III with phospholipid monolayers and liposomes and effect on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Responses of purified phospholipases A2 to phospholipase A2 activating protein (PLAP) and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Bombolitin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin III is a member of the bombolitin family of peptides, which are heptadecapeptides rich in hydrophobic amino acids originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] While direct and extensive cytotoxic studies on Bombolitin III are not widely available in current literature, the collective data on the bombolitin family and analogous peptides, such as melittin, provide a strong foundation for understanding its potential as a cytotoxic agent. This technical guide synthesizes the available preliminary data and infers potential mechanisms of action and experimental approaches for the cytotoxic evaluation of Bombolitin III.

The bombolitins are known for their ability to lyse erythrocytes and liposomes, release histamine from mast cells, and stimulate phospholipase A2.[1] These biological activities are shared with other well-studied venom peptides like melittin, suggesting a common mechanism of action involving membrane disruption.[1] This guide will delve into the known biological activities of the bombolitin family, propose a likely mechanism of cytotoxic action for Bombolitin III based on related peptides, and provide detailed protocols for key cytotoxicity assays.

Data Presentation: Biological Activities of the Bombolitin Family

While specific IC50 values for Bombolitin III against cancer cell lines are not available in the reviewed literature, the general biological activities of the bombolitin family have been characterized. The following table summarizes these activities, with specific quantitative data provided where available for other members of the family.

| Peptide | Biological Activity | Quantitative Data (where available) | Reference |

| Bombolitin I-V | Lysis of erythrocytes and liposomes | Threshold dose for bioassays: 0.5-2.5 µg/ml | [1] |

| Histamine release from rat peritoneal mast cells | Threshold dose for bioassays: 0.5-2.5 µg/ml | [1] | |

| Stimulation of phospholipase A2 | Threshold dose for bioassays: 0.5-2.5 µg/ml | [1] | |

| Bombolitin V | Lysis of guinea pig erythrocytes | ED50 = 0.7 µg/ml (4 x 10-7 M) | [1] |

| Mast cell degranulation | ED50 = 2 µg/ml (1.2 x 10-6 M) | [1] |

Inferred Cytotoxic Mechanism of Bombolitin III

Based on the lytic nature of the bombolitin family and the well-documented mechanisms of the analogous peptide melittin, Bombolitin III likely exerts its cytotoxic effects primarily through membrane disruption.[2][3][4][5][6] This interaction with the cell membrane can lead to two main outcomes: direct cytolysis and the induction of apoptosis.

1. Direct Cytolysis: As an amphipathic peptide, Bombolitin III is predicted to interact with the phospholipid bilayer of cancer cell membranes. This interaction can lead to the formation of pores or a general destabilization of the membrane, resulting in increased permeability, loss of cellular contents, and ultimately, necrotic cell death.

2. Induction of Apoptosis: At sub-lytic concentrations, Bombolitin III may induce programmed cell death, or apoptosis. The initial membrane perturbation can trigger a cascade of intracellular signaling events. This is a common mechanism for other membrane-active anticancer peptides.[7][8] The proposed apoptotic signaling pathway involves the mitochondrial (intrinsic) pathway, initiated by cellular stress caused by membrane damage.

Experimental Protocols

To investigate the cytotoxicity of Bombolitin III, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments to determine cell viability and membrane integrity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]

Materials:

-

Bombolitin III peptide

-

Target cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of Bombolitin III in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12][13][14][15] This serves as an indicator of compromised cell membrane integrity.

Materials:

-

Bombolitin III peptide

-

Target cancer cell line

-

Complete cell culture medium

-

Serum-free culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

-

Peptide Treatment: Treat the cells with serial dilutions of Bombolitin III in serum-free medium. Include the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

-

Medium background: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for Bombolitin III-induced apoptosis, inferred from the mechanisms of other membrane-active peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. media.cellsignal.com [media.cellsignal.com]